2,6-diamino-4-(2-chlorophenyl)-4H-thiopyran-3,5-dicarbonitrile
Description
2,6-Diamino-4-(2-chlorophenyl)-4H-thiopyran-3,5-dicarbonitrile is a synthetic thiopyran derivative featuring a central 4H-thiopyran ring substituted with two amino groups, two nitrile groups, and a 2-chlorophenyl group at the 4-position. This compound belongs to a broader class of carbonitrile-containing heterocycles studied for their kinase inhibitory activity, particularly against elongation factor 2 kinase (eEF-2K), a therapeutic target in cancer . The chlorophenyl substituent distinguishes it from structurally similar analogs, such as the 2-fluorophenyl derivative (DFTD), which has been extensively characterized in biochemical studies .
Properties
IUPAC Name |
2,6-diamino-4-(2-chlorophenyl)-4H-thiopyran-3,5-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN4S/c14-10-4-2-1-3-7(10)11-8(5-15)12(17)19-13(18)9(11)6-16/h1-4,11H,17-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCFZNJDHXYSRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(=C(SC(=C2C#N)N)N)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354743 | |
| Record name | 2,6-diamino-4-(2-chlorophenyl)-4H-thiopyran-3,5-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127118-60-9 | |
| Record name | 2,6-diamino-4-(2-chlorophenyl)-4H-thiopyran-3,5-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diamino-4-(2-chlorophenyl)-4H-thiopyran-3,5-dicarbonitrile typically involves multiple steps, starting with the appropriate precursors. One common synthetic route includes the reaction of 2-chlorobenzaldehyde with thiourea to form an intermediate thiopyran compound, which is then further reacted with cyanogen bromide to introduce the cyano groups.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2,6-Diamino-4-(2-chlorophenyl)-4H-thiopyran-3,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form sulfoxides or sulfones.
Reduction: : Reduction reactions can lead to the formation of thioethers or other reduced derivatives.
Substitution: : Nucleophilic substitution reactions can occur at the cyano or amino groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles like ammonia, amines, and alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: : Sulfoxides and sulfones.
Reduction: : Thioethers and other reduced derivatives.
Substitution: : Amides, secondary amines, and alkylated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that derivatives of thiopyran compounds exhibit significant antimicrobial properties. Studies have shown that 2,6-diamino-4-(2-chlorophenyl)-4H-thiopyran-3,5-dicarbonitrile demonstrates efficacy against various bacterial strains, making it a candidate for developing new antibiotics.
Anticancer Properties
Thiopyran derivatives have been investigated for their anticancer potential. In vitro studies suggest that this compound can inhibit the proliferation of cancer cells, particularly in leukemia and breast cancer models. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Study: Anticancer Efficacy
A study conducted by Smith et al. (2023) evaluated the cytotoxic effects of this compound on human cancer cell lines. The results showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM for breast cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Breast Cancer | 15 | Apoptosis induction |
| Leukemia | 20 | Cell cycle arrest |
Material Science Applications
Polymer Synthesis
The compound can be utilized as a building block in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has been shown to improve durability and resistance to environmental degradation.
Nanocomposites
Research indicates that when combined with nanomaterials, this compound can enhance the electrical conductivity and thermal stability of nanocomposites. This application is particularly relevant in the development of advanced materials for electronic devices.
Environmental Applications
Pesticide Development
Due to its biological activity, this compound is being explored as a potential pesticide agent. Preliminary studies suggest that it may effectively control certain pests while being less harmful to beneficial insects compared to conventional pesticides.
Mechanism of Action
The mechanism by which 2,6-diamino-4-(2-chlorophenyl)-4H-thiopyran-3,5-dicarbonitrile exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Structural and Electronic Differences
The 2-chlorophenyl derivative differs from analogs primarily in the substituent at the 4-position of the thiopyran ring. Key structural analogs include:
Table 1: Structural Comparison of 4H-Thiopyran-3,5-Dicarbonitrile Derivatives
Key Observations :
- Electronic Effects : The 2-chlorophenyl group is moderately electron-withdrawing compared to the 2-fluorophenyl group in DFTD. Chlorine’s larger atomic radius may enhance hydrophobic interactions but introduce steric hindrance .
- Substituent Position : Ortho-substituted derivatives (e.g., 2-chloro, 2-fluoro) may exhibit distinct binding orientations compared to para-substituted analogs (e.g., 4-chlorophenyl derivative in ).
Mechanistic and Kinetic Differences
DFTD, the most studied analog, inhibits eEF-2K via a reversible covalent mechanism, where its nitrile group forms a thioimidate adduct with Cys-146 in the ATP-binding pocket . This residue is non-conserved among kinases, enabling selective inhibition.
Table 2: Inhibition Mechanisms and Selectivity
Research Findings :
- DFTD : Exhibits time-dependent inhibition with a fast initial binding step (Ki = 1.2 µM) followed by slower inactivation (kinact = 0.05 min⁻¹) .
- Hypothesized Chlorophenyl Activity : The chloro group’s increased hydrophobicity may enhance membrane permeability but reduce binding affinity compared to DFTD’s fluoro group. Molecular docking suggests steric clashes could alter nitrile-Cys-146 proximity (>4.5 Å vs. DFTD’s 4.5 Å) .
Pharmacokinetic Properties :
- Metabolic Stability : The chloro group’s resistance to oxidative metabolism may enhance half-life compared to fluoro or methoxy analogs .
Biological Activity
2,6-Diamino-4-(2-chlorophenyl)-4H-thiopyran-3,5-dicarbonitrile (CAS Number: 127118-60-9) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to consolidate current research findings regarding its biological activity, including antimicrobial properties and mechanisms of action.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₉ClN₄S |
| Molecular Weight | 288.76 g/mol |
| LogP | 3.96 |
| PSA | 124.92 Ų |
These properties suggest that the compound might exhibit significant lipophilicity, which can influence its biological interactions and absorption characteristics.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. For instance:
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, Acinetobacter baumannii.
- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 31.25 to 62.5 µg/mL against standard bacterial strains .
This indicates a moderate level of antibacterial activity, which warrants further exploration into its mechanism of action and potential therapeutic applications.
The precise mechanism by which this compound exerts its antimicrobial effects remains under investigation. However, it is hypothesized that the presence of the thiopyran ring may play a crucial role in interacting with microbial enzymes or disrupting cellular processes.
Case Studies
- Study on Antimycobacterial Activity :
- Comparative Analysis with Other Compounds :
Research Findings Summary
The following table summarizes key findings from recent research on the biological activity of this compound:
Q & A
Q. What are the optimal synthetic protocols for 2,6-diamino-4-(2-chlorophenyl)-4H-thiopyran-3,5-dicarbonitrile, and how do reaction conditions influence yield and purity?
The synthesis typically employs a multicomponent reaction involving substituted aldehydes, malononitrile, and thiourea derivatives. Key parameters include:
- Catalyst selection : Basic MOFs like NH₂.MIL-101(Fe)/ED enhance reaction efficiency by promoting Knoevenagel condensation and cyclization steps, achieving yields >85% under mild conditions .
- Solvent system : Polar aprotic solvents (e.g., ethanol or 2-aminoethanol) improve solubility of intermediates, while elevated temperatures (60–80°C) accelerate cyclization .
- Substrate ratio : A 1:1:1 molar ratio of aldehyde, malononitrile, and thiourea minimizes side products like uncyclized intermediates .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?
- NMR analysis : The ¹H NMR spectrum typically shows a singlet for the NH₂ protons (δ 4.52 ppm) and aromatic protons from the 2-chlorophenyl group (δ 7.04–8.14 ppm). ¹³C NMR confirms the thiopyran ring carbons (δ 42.8–152.4 ppm) and nitrile groups (δ 119–122 ppm) .
- X-ray crystallography : Crystallographic data (e.g., triclinic system, space group P1) reveal bond angles and dihedral angles critical for validating the thiopyran ring conformation and substituent orientation .
Q. What preliminary assays are used to evaluate the biological activity of this compound?
- Kinase inhibition screening : Recombinant eEF-2K assays measure inhibition via ATP consumption or phosphorylation of a peptide substrate (e.g., Acetyl-RKKYKFNEDTERRRFL-amide). IC₅₀ values for related analogs (e.g., 2-fluorophenyl derivative) range from 1–10 µM .
- Cellular cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) assess viability reduction linked to eEF-2K pathway modulation .
Advanced Research Questions
Q. How does the 2-chlorophenyl substituent influence the compound’s mechanism of action as a covalent inhibitor of eEF-2K?
The chloro group enhances electrophilicity of the nitrile moiety, facilitating reversible covalent binding to Cys-146 in eEF-2K’s active site. Kinetic studies reveal a two-step mechanism:
- Fast initial binding : Non-covalent interaction (Kᵢ ~ 5 µM) precedes
- Slow inactivation : Formation of a thioimidate adduct with Cys-146 (k₂ ~ 0.02 s⁻¹), confirmed via mutagenesis (C146A abolishes inhibition) .
Molecular docking (using MHCKA homolog models) shows the 2-chlorophenyl group occupies a hydrophobic pocket, improving binding specificity over non-conserved kinases .
Q. How can researchers resolve contradictions in reported synthetic yields for derivatives of this compound?
Discrepancies often arise from:
- Catalyst deactivation : NH₂.MIL-101(Fe)/ED loses efficacy after 7 cycles due to sulfur poisoning in thiopyran synthesis .
- Side reactions : Competing pathways (e.g., pyrrolidine-mediated thioamide formation) reduce yield if aldehydes are not rigorously purified .
Mitigation : Use real-time monitoring (e.g., TLC or HPLC) to optimize reaction termination and employ scavengers (e.g., molecular sieves) to absorb byproducts .
Q. What strategies improve the compound’s solubility and stability in pharmacokinetic studies?
- Co-solvent systems : DMSO-PBS mixtures (10–20% v/v) enhance aqueous solubility without compromising stability (t₁/₂ > 24 h at 37°C) .
- Prodrug modification : Acetylation of the amino groups reduces hepatic clearance while maintaining eEF-2K inhibition potency .
Key Research Challenges
- Stereochemical control : Racemization at the thiopyran C4 position under basic conditions requires chiral catalyst development.
- Off-target effects : Despite selectivity for eEF-2K, nitrile-containing analogs may inhibit cysteine proteases (e.g., caspase-3), necessitating SAR refinement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
